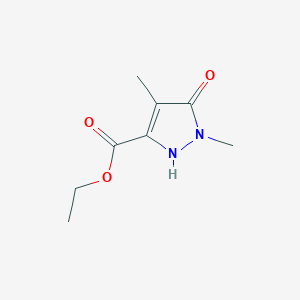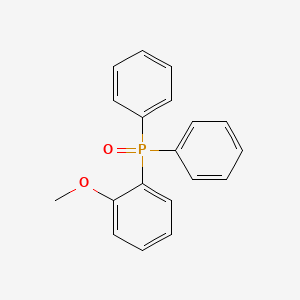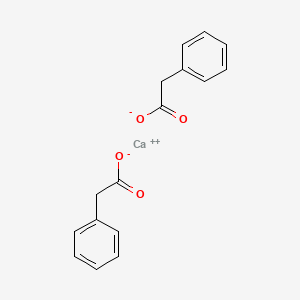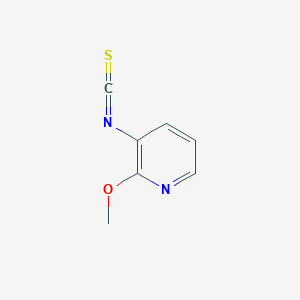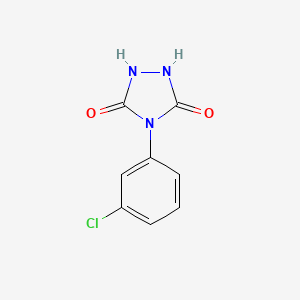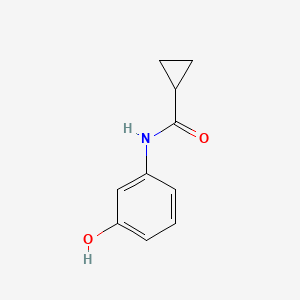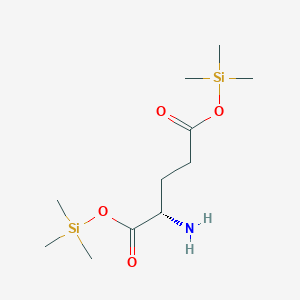
Bis(trimethylsilyl) L-glutamate
概要
説明
Bis(trimethylsilyl) L-glutamate is a derivative of L-glutamic acid, where the carboxyl groups are protected by trimethylsilyl groups. This compound is primarily used in organic synthesis and analytical chemistry due to its stability and reactivity. The presence of trimethylsilyl groups makes it a valuable reagent for various chemical transformations.
科学的研究の応用
Bis(trimethylsilyl) L-glutamate is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxyl groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
While the specific mechanism of action for “Bis(trimethylsilyl) L-glutamate” is not directly mentioned, it’s worth noting that L-glutamine, which can be converted from glutamic acid, is crucial in nitrogen metabolism and is the principal carrier of nitrogen in the body . Glutamate activates both ionotropic and metabotropic glutamate receptors .
Safety and Hazards
While specific safety data for “Bis(trimethylsilyl) L-glutamate” is not available, similar compounds such as Lithium bis(trimethylsilyl)amide and Potassium bis(trimethylsilyl)amide are classified as hazardous. They are known to cause skin corrosion, serious eye damage, and specific target organ toxicity .
将来の方向性
“Bis(trimethylsilyl) L-glutamate” and similar compounds continue to play a significant role in the field of medicinal chemistry, particularly in the synthesis of new drugs. For instance, halogen-containing drugs, which often involve the use of such compounds in their synthesis, are regularly reaching the market . The protection of amino acid reactive functionalities is an essential strategy in peptide chemistry, which could suggest future directions for the use of “this compound” and similar compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylsilyl) L-glutamate typically involves the reaction of L-glutamic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . The general reaction scheme is as follows:
L-Glutamic acid+2TMSCl+2Et3N→Bis(trimethylsilyl) L-glutamate+2Et3NHCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: Bis(trimethylsilyl) L-glutamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups are hydrolyzed to yield L-glutamic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Trimethylsilyl Chloride (TMSCl): Used for the initial synthesis.
Aqueous Acids: For hydrolysis of the trimethylsilyl groups.
Bases: Such as triethylamine, used to neutralize the reaction medium.
Major Products:
L-Glutamic Acid: Obtained upon hydrolysis.
Various Substituted Derivatives: Depending on the specific substitution reactions performed.
類似化合物との比較
Trimethylsilyl Chloride (TMSCl): Used for silylation reactions.
Bis(trimethylsilyl)acetamide: Another silylating agent with similar properties.
N,O,O’-Tris(trimethylsilyl)glutamic acid: A related compound with additional silyl groups.
Uniqueness: Bis(trimethylsilyl) L-glutamate is unique due to its dual silylation, which provides enhanced stability and reactivity compared to mono-silylated derivatives. This makes it particularly valuable in complex synthetic applications where selective protection and deprotection are crucial .
特性
IUPAC Name |
bis(trimethylsilyl) (2S)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO4Si2/c1-17(2,3)15-10(13)8-7-9(12)11(14)16-18(4,5)6/h9H,7-8,12H2,1-6H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXSIZUUTRLQLP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCC(C(=O)O[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC(=O)CC[C@@H](C(=O)O[Si](C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554349 | |
| Record name | Bis(trimethylsilyl) L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-43-2 | |
| Record name | Bis(trimethylsilyl) L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


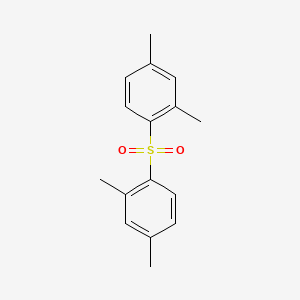
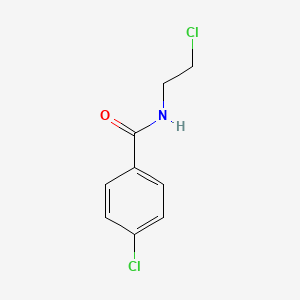
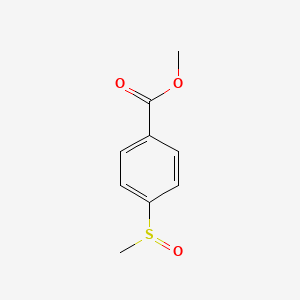
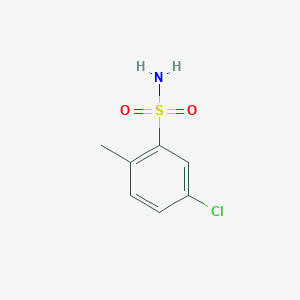
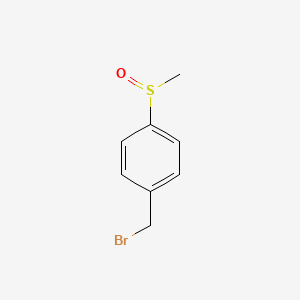
![2-[(4-Methylphenyl)methoxy]acetic acid](/img/structure/B3053203.png)
![4-methoxy-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B3053204.png)

